

Introduction: The Strategic Importance of a Multifunctional Reagent

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Compound of Interest

Compound Name: *3-Bromo-5-(trifluoromethyl)benzaldehyde*

Cat. No.: *B1284209*

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In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount to the successful synthesis of novel entities with tailored properties. **3-Bromo-5-(trifluoromethyl)benzaldehyde** emerges as a preeminent example of such a reagent, valued for its unique trifecta of reactive sites: a versatile aldehyde, a synthetically crucial bromine atom, and a property-modulating trifluoromethyl group.

This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the physicochemical properties, synthesis, and diverse applications of this compound. We will delve into the causality behind its utility, providing field-proven protocols and mechanistic explanations to empower scientists in their synthetic endeavors. The narrative is grounded in authoritative references, ensuring scientific integrity and fostering a comprehensive understanding of why this molecule is a cornerstone in the synthesis of complex pharmaceuticals and advanced materials.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application. **3-Bromo-5-(trifluoromethyl)benzaldehyde** is a colorless to light yellow liquid under standard conditions, with properties shaped by its unique substitution pattern.[3][4]

Core Properties

The key physicochemical data for **3-Bromo-5-(trifluoromethyl)benzaldehyde** are summarized below for quick reference.

Property	Value	Source(s)
Molecular Weight	253.02 g/mol	[5], [3]
Molecular Formula	C ₈ H ₄ BrF ₃ O	[5]
CAS Number	477535-41-4	[5]
Appearance	Colorless to light yellow clear liquid	[3][4]
Density	~1.7 g/cm ³	[3][4]
Boiling Point	218.9 °C (Predicted)	[2]
Refractive Index	n _{20/D} ~1.51	[3][4]
SMILES	<chem>C1=C(C=C(C=C1C(F)(F)F)Br)C=O</chem>	[5][6]
InChIKey	PCRLZGCXLNMF-LUHFFFAOYSA-N	[5]

Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of the reagent. Below are the expected characteristic spectral data.

Technique	Expected Data
^1H NMR (CDCl_3 , 400 MHz)	δ (ppm): ~ 10.0 (s, 1H, -CHO), ~ 8.2 (s, 1H, Ar-H), ~ 8.1 (s, 1H, Ar-H), ~ 8.0 (s, 1H, Ar-H). The exact shifts and coupling patterns of the aromatic protons are influenced by the meta-substitution.[7]
^{13}C NMR (CDCl_3 , 101 MHz)	δ (ppm): ~ 190 (C=O), ~ 138 (Ar-C), ~ 135 (Ar-C), ~ 132 (q, $J \approx 34$ Hz, C-CF ₃), ~ 130 (Ar-C), ~ 128 (Ar-C), ~ 124 (q, $J \approx 272$ Hz, CF ₃), ~ 123 (C-Br).
^{19}F NMR (CDCl_3 , 376 MHz)	δ (ppm): ~ -63.0 (s, 3F).
FT-IR (Neat)	ν (cm^{-1}): ~ 3070 (Ar C-H), ~ 2860 , 2760 (Aldehyde C-H), ~ 1715 (C=O stretch), ~ 1330 (C-F stretch), ~ 1170 , 1130 (C-F stretch), ~ 890 , 800 (Ar C-H bend).[5]

The Trifluoromethyl Group: A Pillar of Modern Drug Design

The inclusion of a trifluoromethyl (-CF₃) group is a deliberate and strategic choice in the design of bioactive molecules. Its profound impact on a compound's physicochemical properties is a key reason for the utility of **3-Bromo-5-(trifluoromethyl)benzaldehyde** in drug discovery pipelines.[8]

- **Metabolic Stability:** The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[9] This inherent strength makes the -CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased half-life and improved pharmacokinetic profile of a drug candidate.[3][9]
- **Lipophilicity and Bioavailability:** The -CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88).[9] This enhancement can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier or cell membranes, thereby increasing its bioavailability and access to intracellular targets.[8]

- **Binding Affinity:** As a potent electron-withdrawing group, the $-CF_3$ moiety alters the electronic landscape of the aromatic ring.[3] This can modulate the pKa of nearby functional groups and influence non-covalent binding interactions (e.g., dipole-dipole, hydrogen bonding) with target proteins, often leading to enhanced binding affinity and potency.[10]
- **Conformational Control:** The steric bulk of the $-CF_3$ group can lock a molecule into a specific, biologically active conformation, improving its selectivity for the intended target.

Caption: Key physicochemical impacts of the trifluoromethyl group in drug design.

Synthesis and Purification Protocol

The most direct and common synthetic route to **3-Bromo-5-(trifluoromethyl)benzaldehyde** is the selective oxidation of the corresponding benzyl alcohol. This method avoids harsh conditions that could compromise the sensitive aldehyde functionality.



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Caption: General workflow for the synthesis of the target aldehyde.

Protocol 1: TEMPO-Catalyzed Oxidation of 3-Bromo-5-(trifluoromethyl)benzyl alcohol

This protocol is a representative method known for its mild conditions and high selectivity for primary alcohols, minimizing over-oxidation to the carboxylic acid.[11]

Materials:

- 3-Bromo-5-(trifluoromethyl)benzyl alcohol (1.0 eq.)
- (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) (0.03 eq.)
- Potassium carbonate (K_2CO_3) (2.0 eq.)

- Isocyanuric acid (0.1 eq.)
- 12% Sodium hypochlorite (NaOCl) solution (1.2 eq.)
- Ethyl acetate (EtOAc)
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Brine (saturated aq. NaCl)
- Anhydrous sodium sulfate (Na_2SO_4)

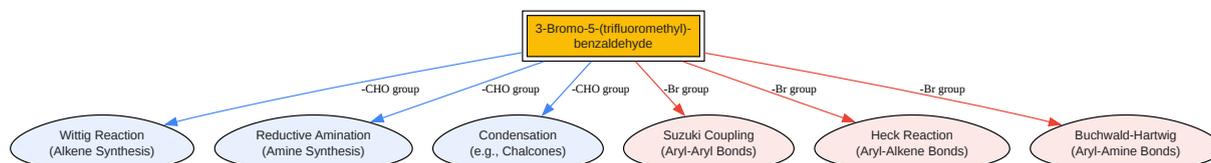
Procedure:

- **Reaction Setup:** To a round-bottom flask charged with a magnetic stir bar, add 3-Bromo-5-(trifluoromethyl)benzyl alcohol (1.0 eq.), ethyl acetate (approx. 0.2 M), potassium carbonate (2.0 eq.), and isocyanuric acid (0.1 eq.).
- **Catalyst Addition:** Add TEMPO (0.03 eq.) to the stirred suspension.
- **Oxidant Addition:** Cool the mixture to 0-10 °C using an ice bath. Add the 12% sodium hypochlorite solution (1.2 eq.) dropwise over 30 minutes, ensuring the internal temperature remains below 10 °C.
- **Reaction Monitoring:** Allow the reaction to stir at 0-10 °C. Monitor the progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase until the starting alcohol is consumed (typically 2-5 hours).
- **Work-up:** Quench the reaction by adding saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ to destroy excess hypochlorite. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
- **Extraction:** Wash the organic layer sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product.

- Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10%) to afford the pure **3-Bromo-5-(trifluoromethyl)benzaldehyde**.^[11]

Key Synthetic Applications & Reaction Protocols

The true power of **3-Bromo-5-(trifluoromethyl)benzaldehyde** lies in the orthogonal reactivity of its functional groups. The aldehyde serves as a handle for C-C and C-N bond formation, while the aryl bromide is a prime substrate for transition-metal-catalyzed cross-coupling reactions.



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Caption: Diverse synthetic pathways enabled by the aldehyde and bromide groups.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a robust method for forming C(sp²)-C(sp²) bonds. The electron-deficient nature of the aromatic ring in **3-Bromo-5-(trifluoromethyl)benzaldehyde** facilitates the initial oxidative addition step, though careful selection of catalyst and base is required to ensure high yields.^{[12][13]}

Materials:

- **3-Bromo-5-(trifluoromethyl)benzaldehyde** (1.0 eq.)
- Arylboronic acid or ester (1.1-1.3 eq.)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

- Base (e.g., K_2CO_3 , Cs_2CO_3) (2.0-3.0 eq.)
- Anhydrous solvent (e.g., Dioxane, Toluene, or DME)
- Degassed water

Procedure:

- Inert Atmosphere: To a dry Schlenk flask, add the arylboronic acid (1.1 eq.), the base (2.0 eq.), and the palladium catalyst (e.g., $Pd(PPh_3)_4$, 3 mol%).
- Reagent Addition: Add **3-Bromo-5-(trifluoromethyl)benzaldehyde** (1.0 eq.).
- Solvent Addition: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times. Add the degassed solvent system (e.g., Toluene/ H_2O 10:1) via syringe.
- Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction by TLC or LC-MS.
- Work-up: After completion (typically 4-16 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer (Na_2SO_4), filter, and concentrate. Purify the residue by flash column chromatography to obtain the biaryl product.[\[14\]](#)

Protocol 3: Reductive Amination

Reductive amination is a premier method for synthesizing secondary and tertiary amines. It proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild hydride agent like sodium triacetoxyborohydride (STAB), a reagent known for its high selectivity and broad functional group tolerance.[\[15\]](#)[\[16\]](#)

Materials:

- **3-Bromo-5-(trifluoromethyl)benzaldehyde** (1.0 eq.)
- Primary or secondary amine (1.0-1.2 eq.)

- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5-2.0 eq.)
- Anhydrous solvent (e.g., Dichloromethane (DCM) or Dichloroethane (DCE))
- Acetic acid (optional, catalytic)

Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere, dissolve **3-Bromo-5-(trifluoromethyl)benzaldehyde** (1.0 eq.) and the amine (1.1 eq.) in anhydrous DCM.
- **Imine Formation:** Stir the solution at room temperature for 30-60 minutes to allow for the formation of the hemiaminal and subsequent imine intermediate. A catalytic amount of acetic acid can accelerate this step.
- **Reduction:** Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. The reaction is often mildly exothermic.
- **Reaction Monitoring:** Continue stirring at room temperature for 2-12 hours, monitoring by TLC until the starting aldehyde is consumed.
- **Work-up:** Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO_3) solution.
- **Extraction and Purification:** Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na_2SO_4 , filter, and concentrate. Purify the crude product via column chromatography to yield the desired amine.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is crucial for safety.

- **Hazards:** **3-Bromo-5-(trifluoromethyl)benzaldehyde** is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[5\]](#)
- **Personal Protective Equipment (PPE):** Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety

goggles, and a lab coat.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. Storage at 2-8 °C is often recommended.

Conclusion

3-Bromo-5-(trifluoromethyl)benzaldehyde is far more than a simple aromatic aldehyde; it is a strategically designed synthetic platform. The confluence of its aldehyde handle for classical organic transformations, its aryl bromide for modern cross-coupling chemistry, and its trifluoromethyl group for modulating biological and physical properties makes it an indispensable tool for the modern chemist. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently and effectively leverage this versatile building block in the pursuit of novel pharmaceuticals, agrochemicals, and materials.

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